HS-Peg3-CH2CH2NH2

Catalog No.
S3377155
CAS No.
1189760-69-7
M.F
C8H19NO3S
M. Wt
209.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HS-Peg3-CH2CH2NH2

CAS Number

1189760-69-7

Product Name

HS-Peg3-CH2CH2NH2

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol

Molecular Formula

C8H19NO3S

Molecular Weight

209.31

InChI

InChI=1S/C8H19NO3S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h13H,1-9H2

InChI Key

UKWCLHRGJBPEJY-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCS)N

Canonical SMILES

C(COCCOCCOCCS)N

HS-Peg3-CH2CH2NH2, also known as Thiol-Polyethylene Glycol-3-Aminoethylamine, is a polyethylene glycol (PEG) derivative that features a thiol group at one end and an amino group at the other. Its chemical formula is C8H19NO3S, and it has a molecular weight of approximately 189.3 g/mol . This compound is particularly notable for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells .

HS-PEG3-CH2CH2NH2 functions as a linker molecule within PROTACs. PROTACs leverage a three-step mechanism:

  • Target Protein Binding: The ligand portion of the PROTAC (attached to the amine group) binds specifically to the protein targeted for degradation.
  • Linker Mediated Proximity: The PEG spacer ensures optimal distance and flexibility between the target protein and the E3 ubiquitin ligase recruited in the next step [].
  • Protein Degradation: The E3 ubiquitin ligase (recruited by the PROTAC) attaches ubiquitin molecules to the target protein, marking it for degradation by the cell's proteasome machinery [].
  • Potential for irritation: Thiols and amines can be irritating to skin and eyes.
  • Proper handling: Standard laboratory safety protocols for handling research chemicals should be followed.

Chemical Identity and Properties:

  • HS-Peg3-CH2CH2NH2, also known as Thiol-PEG3-amine hydrochloride, is a molecule comprised of a polyethylene glycol (PEG) spacer linked to an amine group at one end and a thiol group at the other end.
  • Its chemical formula is C8H19NO3S, and its CAS number is 1542924-27-6.
  • It is a white to off-white crystalline solid that is soluble in water and various organic solvents. [Source: National Institutes of Health, ]

Application in PROTACs:

  • HS-Peg3-CH2CH2NH2 finds application in scientific research as a linker molecule in the development of Proteolysis-Targeting Chimeras (PROTACs).
  • PROTACs are heterobifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system (UPS) in cells. [Source: Wikipedia, ]
  • HS-Peg3-CH2CH2NH2 acts as a bridge between two binding moieties in a PROTAC molecule:
    • One moiety binds to the target protein of interest.
    • The other moiety binds to an E3 ubiquitin ligase, an enzyme that facilitates protein ubiquitylation, tagging them for degradation by the UPS. [Source: MedChemExpress, ]

Benefits and Advantages:

  • The use of HS-Peg3-CH2CH2NH2 in PROTAC design offers several advantages:
    • Its PEG spacer provides flexibility and stability to the PROTAC molecule.
    • The thiol group allows for conjugation to the target protein via cysteine residues.
    • The amine group facilitates conjugation to various warheads, the moieties that bind to the E3 ligase. [Source: GLPBIO, ]
, including nucleophilic substitutions and coupling reactions.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications.
  • Various methods exist for synthesizing this compound, including modifications of existing PEG derivatives or custom synthesis services offered by chemical suppliers .

    The biological activity of HS-Peg3-CH2CH2NH2 is primarily linked to its use as a PROTAC linker. PROTACs facilitate targeted protein degradation, which can lead to significant therapeutic effects in various diseases, including cancer. By linking a ligand that binds to a target protein with an E3 ligase recruiter via HS-Peg3-CH2CH2NH2, researchers can promote the ubiquitination and subsequent degradation of specific proteins .

    HS-Peg3-CH2CH2NH2 has several applications:

    • PROTAC Development: Its primary application lies in the development of PROTACs for targeted protein degradation.
    • Bioconjugation: It serves as a versatile linker for attaching drugs or other biomolecules to proteins or surfaces.
    • Drug Delivery Systems: The compound can be utilized in creating drug delivery systems that require stable linkages between therapeutic agents and carrier molecules.

    Studies on HS-Peg3-CH2CH2NH2 often focus on its interactions within biological systems, particularly how it affects the stability and efficacy of PROTACs. Interaction studies include:

    • Binding Affinity: Evaluating how well the compound facilitates binding between target proteins and E3 ligases.
    • Stability Assessments: Investigating how the linker impacts the stability of conjugated compounds in biological environments.

    These studies are essential for optimizing PROTAC designs and ensuring their effectiveness in therapeutic applications.

    Several compounds share structural similarities with HS-Peg3-CH2CH2NH2, each possessing unique properties that differentiate them:

    Compound NameStructure FeaturesUnique Properties
    HS-Peg4-AminoethylamineFour ethylene glycol unitsLonger chain may provide different solubility profiles
    CbzNH-Peg3-CH2CH2NH2Cbz-protected amineProtection allows for selective reactions
    HS-Peg6-AminoethylamineSix ethylene glycol unitsIncreased flexibility and hydrophilicity

    These compounds demonstrate variations in chain length and functional groups that influence their reactivity and application potential.

    The polyethylene glycol spacer length in HS-PEG3-CH2CH2NH2 represents a critical determinant in the formation and stability of ternary complexes within proteolysis targeting chimera systems. This compound, featuring a three-unit polyethylene glycol chain with terminal thiol and amine functionalities, exemplifies the fundamental principles governing spacer-mediated protein-protein interactions [1] [2].

    Ternary complex formation efficiency demonstrates a characteristic relationship with polyethylene glycol spacer length that follows a well-defined pattern across multiple proteolysis targeting chimera systems. Research has established that optimal spacer lengths typically range between 12 to 16 atoms, which corresponds to approximately 3 to 4 polyethylene glycol units in linear configurations [3] [4]. The HS-PEG3-CH2CH2NH2 structure, containing three polyethylene glycol units with additional ethylene spacer segments, falls within this optimal range with a total of approximately 14 atoms between functional termini [5] [2].

    The molecular basis for this length dependence relates to the spatial requirements for productive protein-protein interactions within the ternary complex. X-ray crystallographic studies of proteolysis targeting chimera-induced ternary complexes reveal that the optimal protein-protein distance for ubiquitin transfer ranges from 20 to 30 angstroms [6] [7]. Shorter spacers, typically those containing fewer than 10 atoms, result in steric clashes between the target protein and E3 ubiquitin ligase, preventing proper complex assembly and reducing degradation efficiency [8] [4].

    Conversely, excessively long spacers exceeding 20 atoms can accommodate ternary complex formation but often lead to decreased binding cooperativity. This phenomenon occurs because longer spacers permit increased conformational freedom, reducing the entropic favorability of ternary complex formation and potentially allowing binary interactions to predominate over the desired ternary state [6] [9]. The intermediate length of HS-PEG3-CH2CH2NH2 provides sufficient flexibility for protein accommodation while maintaining appropriate geometric constraints for productive complex formation.

    Quantitative analysis of ternary complex binding affinities reveals that spacer length optimization can improve binding cooperativity by factors ranging from 2-fold to 10-fold compared to suboptimal lengths [10] [9]. Surface plasmon resonance studies demonstrate that proteolysis targeting chimeras utilizing polyethylene glycol spacers of 3 to 4 units typically exhibit positive cooperativity values (α > 1), indicating that the presence of one protein partner enhances binding affinity for the second partner [10].

    The specific case of HS-PEG3-CH2CH2NH2 benefits from the inherent properties of polyethylene glycol chains, which adopt extended conformations in aqueous solution due to favorable solvation interactions [11] [12]. This extended conformation helps position the terminal functional groups at appropriate distances for simultaneous protein binding while maintaining sufficient flexibility to accommodate conformational changes required for complex formation.

    Table 1: Chemical Properties of HS-PEG3-CH2CH2NH2

    PropertyValue
    Molecular FormulaC8H19NO3S
    Molecular Weight (free base)209.31 g/mol
    Molecular Weight (hydrochloride)245.77 g/mol
    CAS Number1189760-69-7
    Canonical SMILESNCCOCCOCCOCCS
    IUPAC Name2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol
    Hydrogen Bond Donors2
    Hydrogen Bond Acceptors5
    Rotatable Bonds10
    XLogP3-AA-0.9
    AppearanceColorless to light yellow liquid
    Solubility (DMSO)250 mg/mL (1017.21 mM)

    Conformational Dynamics of HS-PEG3-CH2CH2NH2 in Proteasome Recruitment

    The conformational dynamics of HS-PEG3-CH2CH2NH2 play a pivotal role in facilitating effective proteasome recruitment through the formation of stable ternary complexes. This triethylene glycol-based linker exhibits distinctive molecular flexibility characteristics that directly influence its ability to mediate protein-protein interactions within proteolysis targeting chimera systems [13] [14].

    Molecular dynamics simulations reveal that HS-PEG3-CH2CH2NH2 possesses exceptional conformational flexibility, with ten rotatable bonds distributed throughout its polyethylene glycol backbone and terminal alkyl segments [2] [15]. This high degree of rotational freedom enables the molecule to sample multiple conformational states during the binding process, facilitating optimal positioning of the terminal functional groups for simultaneous engagement with target proteins and E3 ubiquitin ligases [13] [16].

    The polyethylene glycol backbone of HS-PEG3-CH2CH2NH2 exhibits characteristic gauche-trans conformational preferences that contribute to its extended molecular geometry in aqueous solution [17] [14]. The oxygen atoms within the polyethylene glycol chain form extensive hydrogen bonding networks with surrounding water molecules, creating a favorable hydration shell that stabilizes extended conformations and reduces intramolecular folding tendencies [11] [14]. This solvation-driven extension is crucial for maintaining appropriate spatial separation between the thiol and amine termini during ternary complex assembly.

    Computational analysis of the conformational landscape demonstrates that HS-PEG3-CH2CH2NH2 can access conformational states spanning end-to-end distances ranging from approximately 8 to 18 angstroms [15] [18]. This conformational range provides sufficient flexibility to accommodate the geometric requirements of diverse protein-protein orientations within ternary complexes while maintaining energetically favorable binding geometries [13] [19].

    The conformational dynamics of the linker also influence the kinetics of ternary complex formation and dissociation. Studies utilizing steered molecular dynamics simulations indicate that flexible polyethylene glycol-based linkers like HS-PEG3-CH2CH2NH2 facilitate rapid conformational sampling during the initial phases of complex assembly [13] [20]. This enhanced sampling capability reduces the kinetic barriers associated with achieving productive binding orientations, thereby accelerating ternary complex formation rates [10] [21].

    The terminal functional groups of HS-PEG3-CH2CH2NH2 exhibit distinct conformational behaviors that impact their interaction capabilities. The thiol group demonstrates relatively restricted conformational freedom due to its position at the end of an ethyl chain, while the primary amine terminus shows greater conformational flexibility due to its attachment via a longer ethyl spacer [22] [23]. This asymmetric flexibility pattern can influence the binding selectivity and orientation preferences during ternary complex formation.

    Protein-induced conformational changes represent another critical aspect of HS-PEG3-CH2CH2NH2 dynamics in proteasome recruitment. Upon binding to target proteins or E3 ligases, the linker undergoes adaptive conformational adjustments that optimize intermolecular interactions [13] [16]. These induced-fit mechanisms enable the formation of more stable ternary complexes by allowing the linker to adopt conformations that maximize favorable protein-linker and protein-protein contacts.

    The conformational entropy associated with HS-PEG3-CH2CH2NH2 flexibility contributes both favorably and unfavorably to ternary complex stability [9] [14]. While the high conformational freedom provides entropic stabilization through increased accessible microstates, it also imposes an entropic penalty upon complex formation due to the restriction of molecular motion. The balance between these competing entropic effects determines the overall thermodynamic favorability of ternary complex formation.

    Table 2: Conformational Dynamics Comparison

    Dynamic PropertyHS-PEG3-CH2CH2NH2Typical Alkyl Linker
    Bond Rotation Freedom10 rotatable bonds6-8 rotatable bonds
    Conformational StatesMultiple accessibleLimited states
    Energy BarriersLow energy barriersHigher barriers
    Binding FlexibilityHigh adaptabilityModerate adaptability
    Protein Surface InteractionFavorable interactionsHydrophobic interactions
    Solvation EffectsStrong hydration shellWeak hydration
    Entropic ContributionHigh entropy penaltyLower entropy penalty

    Comparative Analysis of Alkyl versus Polyethylene Glycol-Based Linker Architectures

    The fundamental architectural differences between alkyl and polyethylene glycol-based linkers profoundly influence their performance characteristics in proteolysis targeting chimera applications. HS-PEG3-CH2CH2NH2 exemplifies the polyethylene glycol-based approach, which offers distinct advantages and limitations compared to traditional alkyl linker architectures [3] [24] [25].

    Hydrophilicity represents one of the most significant distinguishing features between these linker classes. Polyethylene glycol-based linkers like HS-PEG3-CH2CH2NH2 exhibit superior water solubility due to the presence of ether oxygen atoms that engage in extensive hydrogen bonding with water molecules [11] [12]. This enhanced hydrophilicity translates into improved aqueous solubility of the resulting proteolysis targeting chimera molecules, facilitating better cellular uptake and bioavailability [26] [11]. In contrast, alkyl-based linkers tend to be hydrophobic, potentially limiting the overall solubility of proteolysis targeting chimera constructs, particularly when combined with lipophilic target protein ligands or E3 ligase recruiting moieties [25].

    Metabolic stability considerations reveal contrasting characteristics between the two linker architectures. Alkyl-based linkers generally demonstrate superior metabolic stability due to the absence of readily oxidizable functional groups and their resistance to enzymatic cleavage [24] [25]. The carbon-carbon and carbon-hydrogen bonds in alkyl chains are relatively inert to metabolic processes, contributing to enhanced in vivo stability. Conversely, polyethylene glycol-based linkers, including HS-PEG3-CH2CH2NH2, exhibit increased susceptibility to oxidative metabolism, particularly at the ether linkages, which can be targeted by cytochrome P450 enzymes and other oxidative systems [24] [25].

    Conformational flexibility analysis reveals that polyethylene glycol-based architectures provide significantly greater molecular flexibility compared to alkyl alternatives [3] [26]. The HS-PEG3-CH2CH2NH2 structure contains ten rotatable bonds, enabling extensive conformational sampling and adaptive binding behaviors [2]. This high flexibility facilitates optimal positioning during ternary complex formation and accommodates diverse protein-protein orientations. Alkyl-based linkers typically contain fewer rotatable bonds and exhibit more restricted conformational landscapes, potentially limiting their ability to accommodate diverse binding geometries [3] [24].

    Protein surface interaction patterns differ markedly between the two linker types. Polyethylene glycol-based linkers like HS-PEG3-CH2CH2NH2 engage in favorable polar interactions with protein surfaces through hydrogen bonding and electrostatic interactions [24] [16]. These interactions can contribute to ternary complex stabilization and may influence protein-protein interface formation. Alkyl-based linkers primarily engage in hydrophobic interactions with protein surfaces, which can be beneficial for certain target proteins but may limit interaction diversity [25].

    Length optimization strategies vary between alkyl and polyethylene glycol-based systems. Alkyl linkers typically achieve optimal performance at shorter lengths, often ranging from 10 to 16 atoms, due to their more compact conformational preferences [3] [27]. Polyethylene glycol-based linkers, exemplified by HS-PEG3-CH2CH2NH2, often require longer molecular lengths to achieve comparable effective distances due to their tendency to adopt extended conformations in aqueous solution [4] [28]. However, this extended geometry can be advantageous for accommodating larger protein-protein separations.

    Cell permeability characteristics show distinct patterns for each linker class. The hydrophilic nature of polyethylene glycol-based linkers generally enhances passive diffusion across cell membranes, though excessive hydrophilicity can sometimes impede membrane permeation [29] [26]. The balanced hydrophilicity of HS-PEG3-CH2CH2NH2, with its moderate polyethylene glycol content, provides favorable cell permeability characteristics. Alkyl-based linkers may exhibit variable cell permeability depending on their length and overall molecular properties.

    Synthetic accessibility represents another important consideration in linker selection. Polyethylene glycol-based linkers like HS-PEG3-CH2CH2NH2 benefit from well-established polyethylene glycol chemistry and readily available starting materials [11] [12]. The ether linkages and terminal functional groups provide versatile attachment points for conjugation to target protein ligands and E3 ligase recruiting elements. Alkyl-based linkers often require more specialized synthetic approaches and may offer fewer attachment point options.

    Table 3: Comparative Analysis of Polyethylene Glycol versus Alkyl Linker Architectures

    ParameterPolyethylene Glycol-based LinkersAlkyl-based Linkers
    Length (atoms)12-20 (optimal range)10-16 (typical range)
    FlexibilityHigh flexibilityModerate flexibility
    HydrophilicityHigh (hydrophilic)Low (hydrophobic)
    Metabolic StabilityModerate (susceptible)High stability
    Cell PermeabilityEnhancedVariable
    Ternary Complex FormationFavorable for longer chainsLength-dependent
    Rigidity ImpactLow rigidityHigher rigidity
    Attachment PointsVersatile attachmentLimited attachment sites

    The performance implications of these architectural differences manifest in proteolysis targeting chimera efficacy and selectivity profiles. Polyethylene glycol-based linkers like HS-PEG3-CH2CH2NH2 often demonstrate superior performance in aqueous environments and cellular systems due to their enhanced solubility and flexibility characteristics [26] [11]. However, alkyl-based linkers may be preferred in applications requiring enhanced metabolic stability or specific hydrophobic interactions with target proteins [25].

    Table 4: Impact of Linker Length on Ternary Complex Formation

    FactorShort Linkers (<10 atoms)Optimal Linkers (12-16 atoms)Long Linkers (>20 atoms)
    Linker Length EffectPoor ternary formationEfficient formationVariable formation
    Cooperativity ImpactNegative cooperativityPositive cooperativityReduced cooperativity
    Protein-Protein DistanceToo close (<20 Å)Optimal distance (20-30 Å)Excessive distance (>35 Å)
    Complex StabilityLow stabilityHigh stabilityModerate stability
    Degradation EfficiencyReduced efficiencyMaximum efficiencyDecreased efficiency
    Steric HindranceHigh steric clashMinimal clashNo steric issues
    Conformational FreedomLimited flexibilityBalanced flexibilityHigh flexibility

    XLogP3

    -0.9

    Dates

    Last modified: 04-14-2024

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